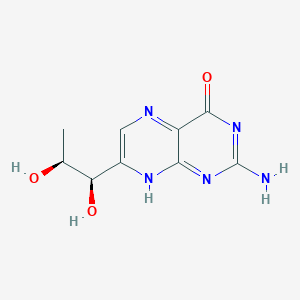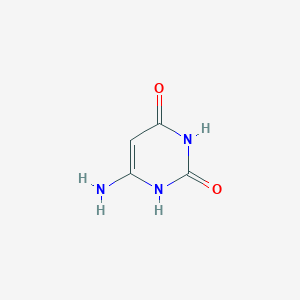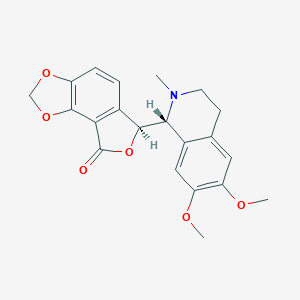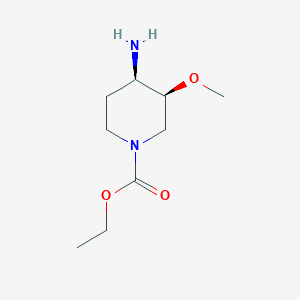
(2S)-4-methyl-2-(oxaloamino)pentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-methyl-2-(oxaloamino)pentanoic Acid, also known as homocysteine thiolactone, is a sulfur-containing amino acid derivative. It is synthesized from methionine and plays a crucial role in protein synthesis. In recent years, this compound has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
Homocysteine thiolactone acts as a substrate for various enzymes, including methionyl-tRNA synthetase, which is responsible for the incorporation of methionine into proteins. It can also form adducts with proteins, leading to the modification of their structure and function.
Biochemical and Physiological Effects:
Homocysteine thiolactone has been shown to have various biochemical and physiological effects. It can induce oxidative stress, leading to the damage of cells and tissues. It can also affect the function of the vascular endothelium, leading to the development of cardiovascular diseases. Moreover, (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone can affect the immune system, leading to the development of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Homocysteine thiolactone has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable and can be stored for a long time. However, its toxicity and potential to induce oxidative stress can limit its use in some experiments.
Orientations Futures
There are several future directions for research on (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone. One area of research is the development of new methods for its synthesis. Another area is the study of its role in protein folding and protein-protein interactions. Moreover, the potential of (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone as a therapeutic agent for various diseases, including cancer and cardiovascular diseases, needs to be explored further. Additionally, the development of new methods for the detection of (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone in biological samples can facilitate its use in clinical research.
In conclusion, (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone is a versatile compound with various applications in scientific research. Its synthesis method is simple, and it has several advantages for lab experiments. Its potential as a therapeutic agent for various diseases needs to be explored further, and new methods for its synthesis and detection need to be developed.
Méthodes De Synthèse
Homocysteine thiolactone can be synthesized through the reaction of methionine with carbonyldiimidazole (CDI) in the presence of a base. This method is simple and efficient, and the yield of (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone is high.
Applications De Recherche Scientifique
Homocysteine thiolactone has various applications in scientific research. It is used as a precursor for the synthesis of peptides and proteins. It is also used in the preparation of various biologically active compounds. Moreover, (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone is used in the study of protein folding, protein-protein interactions, and enzyme catalysis.
Propriétés
Numéro CAS |
141635-17-8 |
|---|---|
Nom du produit |
(2S)-4-methyl-2-(oxaloamino)pentanoic Acid |
Formule moléculaire |
C8H13NO5 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
(2S)-4-methyl-2-(oxaloamino)pentanoic acid |
InChI |
InChI=1S/C8H13NO5/c1-4(2)3-5(7(11)12)9-6(10)8(13)14/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1 |
Clé InChI |
ZEVLXIFUHSPJBX-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)C(=O)O |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=O)O |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(=O)O |
Synonymes |
Leucine, N-(carboxycarbonyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




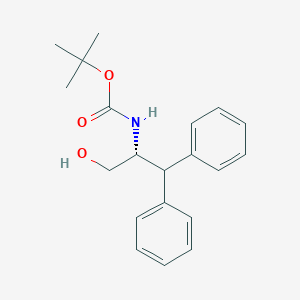


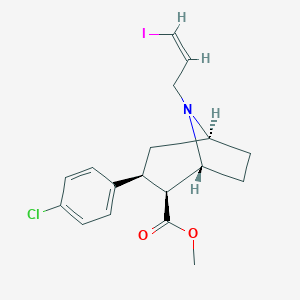
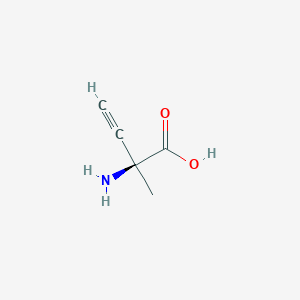
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)


